

Zinc Peroxide crystal structure and lattice parameters

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Compound of Interest

Compound Name: Zinc Peroxide

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An In-Depth Technical Guide to the Crystal Structure and Lattice Parameters of **Zinc Peroxide**

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of **zinc peroxide** (ZnO_2). It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's solid-state properties. This document summarizes key crystallographic data, outlines detailed experimental protocols for its synthesis and characterization, and presents a visual representation of a typical experimental workflow.

Zinc Peroxide: Crystal Structure and Properties

Zinc peroxide (ZnO_2) is a compound that exists as a bright yellow or white powder. It is known to adopt a cubic crystal structure analogous to that of pyrite (FeS_2). In this structure, the zinc(II) ions are in an octahedral coordination environment, each bonded to six peroxide (O_2^{2-}) ligands. The presence of the intact peroxide bond is a defining feature of its structure.

Crystallographic Data

The crystal structure of **zinc peroxide** has been determined primarily through X-ray diffraction (XRD) studies. It belongs to the cubic crystal system with the space group Pa-3. The lattice parameters and bond lengths are crucial for understanding its physical and chemical properties.

Parameter	Value	Source
Crystal System	Cubic	[1]
Space Group	Pa-3 (No. 205)	[1]
Lattice Parameter (a)	4.871 Å	[1]
Refined Lattice Parameter (a)	4.89605(7) Å	[2]
Zn-O Bond Length	2.11 Å	[1]
O-O Bond Length	1.47 Å	[1]

Physical and Chemical Properties

Zinc peroxide is a wide-band-gap semiconductor. It is thermally stable up to approximately 200°C, after which it decomposes into zinc oxide (ZnO) and oxygen. Historically, it has been utilized as a surgical antiseptic and as an oxidant in pyrotechnic mixtures.[3] Its properties are considered to be intermediate between ionic and covalent peroxides.

Experimental Protocols

The synthesis and characterization of **zinc peroxide**, particularly in nanoparticle form, are of significant interest for various applications. The following sections detail common experimental methodologies.

Synthesis of Zinc Peroxide Nanoparticles

Several methods have been developed for the synthesis of **zinc peroxide** nanoparticles, each offering control over particle size and morphology.

2.1.1. Hydrothermal Synthesis

This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure.

- **Precursor Preparation:** A typical synthesis begins by dissolving zinc acetate dihydrate ($\text{Zn}(\text{CH}_3\text{COO})_2 \cdot 2\text{H}_2\text{O}$) in deionized water with vigorous stirring to create a transparent solution.[2]

- **Reaction Initiation:** Hydrogen peroxide (H_2O_2) is then added to the solution. The mixture is transferred to a Teflon-lined stainless steel autoclave.[\[2\]](#)
- **Hydrothermal Treatment:** The autoclave is sealed and maintained at a specific temperature, for instance, 100°C , for a set duration, which can range from a few hours to a full day.[\[2\]](#)
- **Product Recovery:** After the reaction, the autoclave is cooled to room temperature. The resulting white precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol to remove any unreacted precursors, and finally dried in an oven at a moderate temperature (e.g., 60°C).

2.1.2. Sol-Gel Synthesis

The sol-gel method provides a versatile route to produce nanoparticles with high purity and homogeneity.

- **Sol Formation:** Zinc acetate is dissolved in a solvent, typically ethanol, and stirred for an extended period.[\[4\]](#)
- **Gelation:** A precipitating agent, such as sodium hydroxide (NaOH) dissolved in ethanol, is added dropwise to the zinc acetate solution to control the pH and initiate the formation of a gel. The temperature is often maintained at a specific level, for example, 60°C .[\[4\]](#)
- **Aging:** The resulting gel is aged for a period, such as 12 hours, to allow for the completion of the reaction and the formation of a stable network.[\[4\]](#)
- **Purification and Drying:** The gel is then washed with ethanol and distilled water to remove byproducts. Finally, the purified gel is dried to obtain the **zinc peroxide** nanoparticles.[\[4\]](#)

2.1.3. Co-Precipitation Method

This is a straightforward and scalable method for synthesizing nanoparticles.

- **Solution Preparation:** An aqueous solution of a zinc salt, such as zinc nitrate ($\text{Zn}(\text{NO}_3)_2$), is prepared. A separate solution of a precipitating agent, like potassium hydroxide (KOH), is also made.

- **Precipitation:** The precipitating agent solution is slowly added to the zinc salt solution under vigorous stirring at room temperature. This leads to the formation of a white suspension of **zinc peroxide**.
- **Washing and Drying:** The precipitate is then separated from the solution by filtration or centrifugation, washed thoroughly with deionized water to remove any remaining ions, and dried under vacuum or in a low-temperature oven.

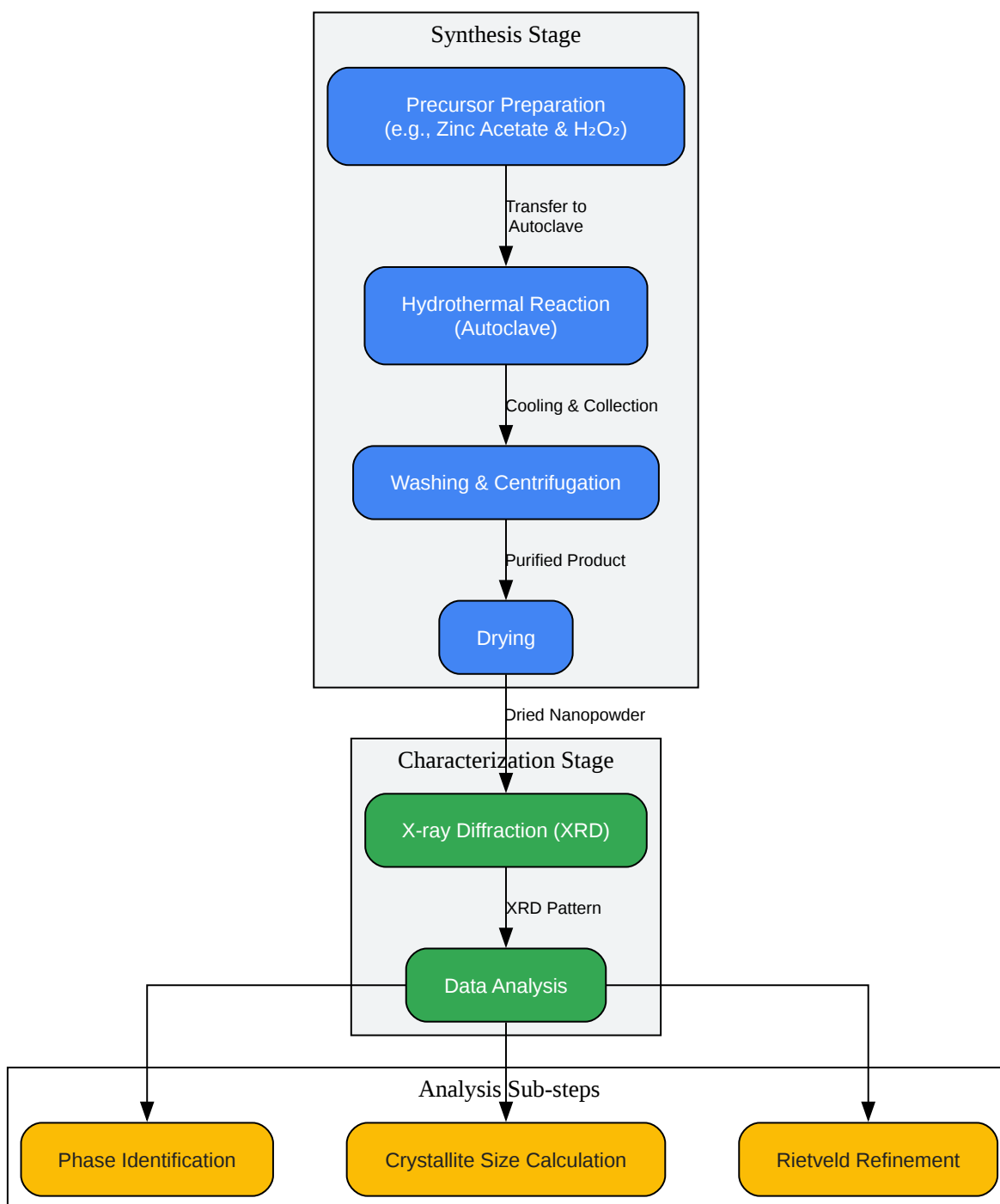
Characterization by X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure, phase purity, and crystallite size of the synthesized **zinc peroxide** nanoparticles.

- **Sample Preparation:** A small amount of the dried **zinc peroxide** nanoparticle powder is placed on a sample holder, ensuring a flat and uniform surface.
- **Data Acquisition:** The sample is irradiated with monochromatic X-rays (commonly Cu K α radiation with a wavelength of 1.5406 Å) in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- **Phase Identification:** The resulting XRD pattern, which is a plot of intensity versus 2θ , is compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the formation of the cubic ZnO₂ phase (JCPDS card No. 13-0311).^[2]
- **Crystallite Size Determination:** The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation: $D = (K * \lambda) / (\beta * \cos(\theta))$ where D is the average crystallite size, K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.
- **Rietveld Refinement:** For a more detailed structural analysis, Rietveld refinement of the XRD data can be performed. This method involves fitting a calculated diffraction pattern, based on a known crystal structure model, to the experimental data. The refinement of parameters such as lattice constants, atomic positions, and peak shape functions allows for a precise determination of the crystal structure and microstructure of the sample.^[2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of **zinc peroxide** nanoparticles.



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